2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety linked to an acetamide group, which is further connected to a phenyl ring substituted with a methylthiazol group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the acetamide group: The benzo[d][1,3]dioxole intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Introduction of the phenyl ring with a methylthiazol substituent: The final step involves coupling the acetamide intermediate with a phenyl ring bearing a methylthiazol group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the thiazol moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Industry: The compound’s unique properties may be exploited in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenyl)acetamide: Lacks the methylthiazol group, resulting in different chemical and biological properties.
N-(2-(2-methylthiazol-4-yl)phenyl)acetamide: Does not contain the benzo[d][1,3]dioxole moiety, affecting its reactivity and applications.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and methylthiazol groups in 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds. This dual functionality allows for a broader range of applications and interactions with molecular targets.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-20-16(10-26-12)14-4-2-3-5-15(14)21-19(22)9-23-13-6-7-17-18(8-13)25-11-24-17/h2-8,10H,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQPHHHGOEHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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